
Isopropylphosphonyl difluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of isopropylphosphonyl difluoride involves several methods, including:
Solid-State Reactions: These reactions typically involve the direct combination of solid reactants under high temperatures.
Solid-Liquid and Solid-Vapor Reactions: These methods involve the interaction of solid reactants with liquid or vapor-phase reactants.
Non-Conventional Methods: Techniques such as sol-gel, hydrothermal, displacement, and precipitation reactions are also employed.
Industrial production methods often utilize electrochemical fluorination processes, such as the Simons’ process, which involves the electrolysis of organic substrates in anhydrous hydrogen fluoride .
Analyse Chemischer Reaktionen
Isopropylphosphonyl difluoride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form hydrofluoric acid.
Oxidation and Reduction: Similar to other fluorinated compounds, it can undergo oxidation and reduction reactions under specific conditions.
Substitution Reactions: It can participate in substitution reactions, where fluorine atoms are replaced by other functional groups.
Common reagents used in these reactions include hydrogen fluoride, fluorinating agents like xenon difluoride, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Isopropylphosphonyl difluoride has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of isopropylphosphonyl difluoride involves its high reactivity with water and other nucleophiles. Upon contact with water, it forms hydrofluoric acid, which is highly corrosive and toxic . This reactivity is similar to that of other chemical weapons precursors like sarin and soman, which disrupt biological processes by inhibiting acetylcholinesterase .
Vergleich Mit ähnlichen Verbindungen
Isopropylphosphonyl difluoride is similar to other fluorinated compounds such as:
Sarin: A highly toxic nerve agent that inhibits acetylcholinesterase.
Soman: Another nerve agent with similar inhibitory effects on acetylcholinesterase.
Difluoroalkanes: Compounds that undergo similar fluorination and substitution reactions.
What sets this compound apart is its specific reactivity profile and its use as a precursor in the synthesis of highly reactive and toxic compounds .
Eigenschaften
CAS-Nummer |
677-42-9 |
|---|---|
Molekularformel |
C3H7F2PO C3H7F2OP |
Molekulargewicht |
128.06 g/mol |
IUPAC-Name |
2-difluorophosphorylpropane |
InChI |
InChI=1S/C3H7F2OP/c1-3(2)7(4,5)6/h3H,1-2H3 |
InChI-Schlüssel |
NBWFYJGIJLTFBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)P(=O)(F)F |
Physikalische Beschreibung |
This compound is a chemical weapons precursor which is very similar to the chemical weapons sarin and soman and is expected to react similarly to both of those compounds. See the chemical datasheets for sarin and soman for more information. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



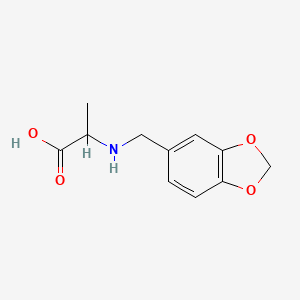
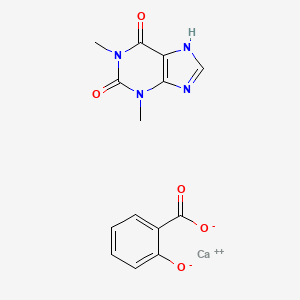


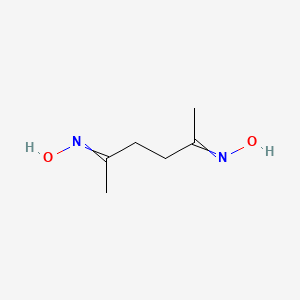
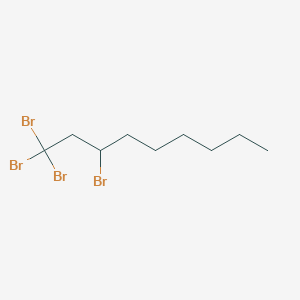
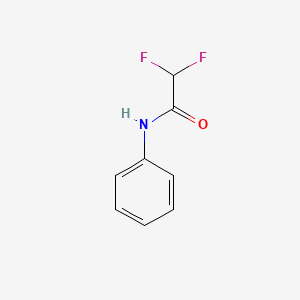


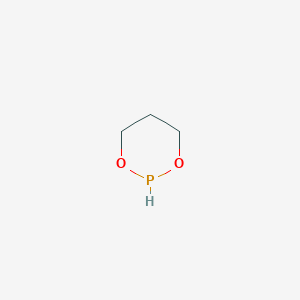
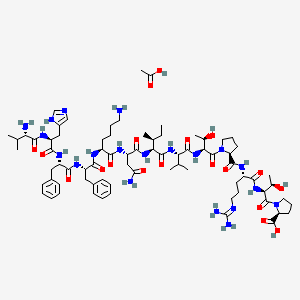
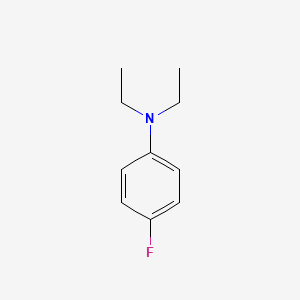
![Bicyclo[3.3.1]nonan-2-ol](/img/structure/B14751985.png)
